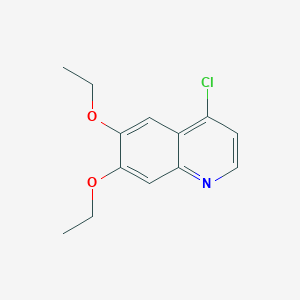

4-クロロ-6,7-ジエトキシキノリン

説明

4-Chloro-6,7-diethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO2 . It is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of 4-Chloro-6,7-diethoxyquinoline involves several steps . The raw material, 3,4-dimethoxyaniline, undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone. This is then condensed with N,N-dimethylformamide dimethyl acetal to obtain 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. A hydrogenation reaction then leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization of the molecules. Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields the desired product .Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-diethoxyquinoline is almost planar . The C atoms of the methoxy groups deviate slightly from the least-squares plane defined by the atoms of the quinoline ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-6,7-diethoxyquinoline include nitrification, condensation, reduction cyclization, and chlorination .Physical And Chemical Properties Analysis

4-Chloro-6,7-diethoxyquinoline has a molecular weight of 223.65 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and has three hydrogen bond acceptors . The compound has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 223.0400063 g/mol . The topological polar surface area of the compound is 31.4 Ų .科学的研究の応用

以下は、4-クロロ-6,7-ジエトキシキノリンの科学研究における用途、特にその独自の用途に関する包括的な分析です。

抗癌剤合成

4-クロロ-6,7-ジエトキシキノリン: は、抗癌作用を持つさまざまな医薬品化合物の合成における中間体として使用されます。 特に、強力な抗癌剤であるチボザニブとカボザンチニブの調製に使用されます .

抗増殖活性

この化合物は、ヒト癌細胞株に対する抗増殖活性を評価した新規キナゾリン誘導体の設計と合成に組み込まれてきました .

化学合成中間体

この化合物は、さらに化学修飾を可能にする反応性部位を持つため、さまざまな生物学的に活性な化合物を合成するための重要な中間体として役立ちます .

製薬研究

この化合物の特性は、さまざまな疾患の治療に潜在的な利点を持つ新しい治療薬を開発するために使用される製薬研究において貴重な資産となります.

作用機序

Target of Action

4-Chloro-6,7-diethoxyquinoline is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds . It is used in the preparation of drugs such as Tivozanib (T447205) and Cabozantinib (C051500), which are used as anticancer drugs . The primary targets of these drugs are typically cancer cells, where they inhibit the growth and proliferation of the cells.

Action Environment

The action, efficacy, and stability of 4-Chloro-6,7-diethoxyquinoline and the drugs it is used to synthesize can be influenced by various environmental factors. These can include factors within the body, such as pH and the presence of other substances, as well as external factors such as temperature and light. For example, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

生化学分析

Biochemical Properties

4-Chloro-6,7-diethoxyquinoline plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of anticancer agents such as Tivozanib and Cabozantinib . The interactions of 4-Chloro-6,7-diethoxyquinoline with these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of target enzymes and proteins.

Cellular Effects

The effects of 4-Chloro-6,7-diethoxyquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chloro-6,7-diethoxyquinoline can induce apoptosis in cancer cells by disrupting key signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular metabolism and growth.

Molecular Mechanism

At the molecular level, 4-Chloro-6,7-diethoxyquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, it can inhibit the activity of certain kinases involved in cell proliferation, thereby preventing the growth of cancer cells . The binding interactions of 4-Chloro-6,7-diethoxyquinoline with these biomolecules are facilitated by its unique chemical structure, which allows it to fit into the active sites of target enzymes and proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Chloro-6,7-diethoxyquinoline in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Studies have shown that 4-Chloro-6,7-diethoxyquinoline remains relatively stable under standard laboratory conditions . Long-term effects on cellular function have been observed, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 4-Chloro-6,7-diethoxyquinoline vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-Chloro-6,7-diethoxyquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways and affect overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Chloro-6,7-diethoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 4-Chloro-6,7-diethoxyquinoline are essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Chloro-6,7-diethoxyquinoline is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing 4-Chloro-6,7-diethoxyquinoline to its site of action . This precise localization ensures that the compound interacts with its intended targets, enhancing its efficacy and reducing off-target effects.

特性

IUPAC Name |

4-chloro-6,7-diethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRSCIYUFWGGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

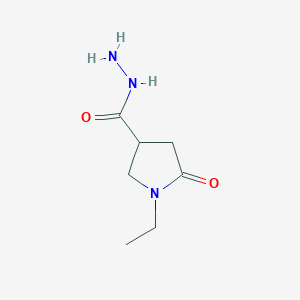

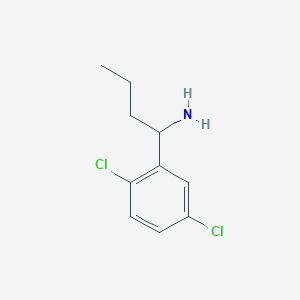

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)

![2-[3-(Trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1386155.png)

![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)

![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)